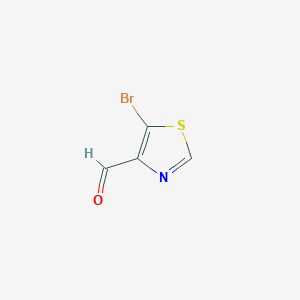
4-(6-aminopyridin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(6-aminopyridin-2-yl)phenol” is a chemical compound that has gained increasing attention in scientific research in recent years. It is an intermediate for the synthesis of potential antitumor agents . The empirical formula is C11H11N3O and it has a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine . The resultant compound is then reduced using sodium sulfide in aqueous media . This method shortens the reaction time and simplifies the operation compared to the traditional Pd/C catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of “this compound” was determined by single-crystal X-ray diffraction . The SMILES string representation of the molecule isNC1=CC=CN=C1NC2=CC=C(O)C=C2 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . The empirical formula is C11H11N3O and it has a molecular weight of 201.22 .Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-aminopyridin-2-yl)phenol involves the conversion of 6-aminopyridine to 4-(6-aminopyridin-2-yl)phenol through a series of reactions.", "Starting Materials": [ "6-aminopyridine", "4-nitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride in ethanol", "Step 2: Diazotization of 6-aminopyridine using hydrochloric acid and sodium nitrite", "Step 3: Coupling of the diazonium salt with the reduced 4-aminophenol in alkaline conditions using sodium hydroxide", "Step 4: Acidification of the reaction mixture to obtain 4-(6-aminopyridin-2-yl)phenol as a solid product", "Overall reaction: 6-aminopyridine + 4-nitrophenol + NaBH4 + HCl + NaNO2 + NaOH → 4-(6-aminopyridin-2-yl)phenol + NaCl + NaNO2 + H2O" ] } | |
Numéro CAS |
1368050-46-7 |
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
